![molecular formula C30H32N4O4S B2580097 N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 689771-56-0](/img/structure/B2580097.png)

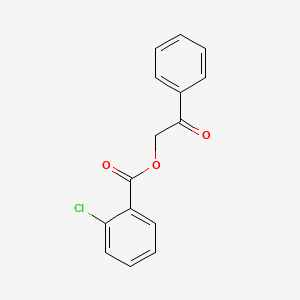

N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with several functional groups, including a morpholine ring, a quinazolinone group, and a sulfanylacetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .

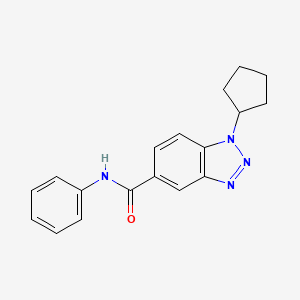

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring, for example, is a six-membered ring containing four carbon atoms and one nitrogen atom, which could potentially participate in hydrogen bonding and other intermolecular interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could increase its solubility in water, while the quinazolinone group could potentially absorb light in the UV-visible range .Scientific Research Applications

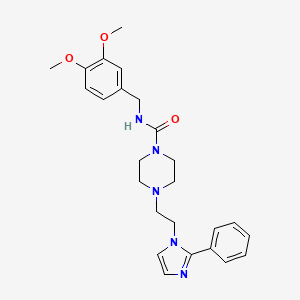

Antimicrobial Activities : Some studies have explored the antimicrobial properties of similar quinazolinone derivatives. For example, Desai et al. (2007) synthesized compounds that showed significant antibacterial and antifungal activities against various strains like Escherichia coli and Staphylococcus aureus. Similarly, Osarumwense (2022) reported significant antibacterial activities in synthesized compounds related to the quinazolinone class (Desai, N., Shihora, P. N., & Moradia, D., 2007) (Osarodion Peter Osarumwense, 2022).

Antituberculosis Activity : Bai et al. (2011) conducted a study on N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives and found in vitro anti-tuberculosis activities (Yuefei Bai, Li-juan Wang, Yu Chen, Lei Yuan, W. Xu, & Tiemin Sun, 2011).

Herbicidal Activities : Luo et al. (2008) designed and synthesized triazolinone derivatives with potent herbicidal activities. They identified compounds with comparable herbicidal activity to commercial products for broadleaf weed control in rice fields (Yan-ping Luo, Lili Jiang, Guo-dong Wang, Qiong Chen, & Guangfu Yang, 2008).

Anticancer Agent : Sirisoma et al. (2009) discovered a quinazolin-4-amine derivative as an anticancer clinical candidate. It was identified as a potent apoptosis inducer and showed high efficacy in breast and other cancer models (N. Sirisoma, A. Pervin, Hong Zhang, Songchun Jiang, J. Willardsen, Mark B. Anderson, G. Mather, C. Pleiman, S. Kasibhatla, B. Tseng, J. Drewe, & S. Cai, 2009).

VEGFR-2 and EGFR Tyrosine Kinases Inhibitor : Riadi et al. (2021) synthesized a quinazoline-based derivative that exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Y. Riadi, M. Alamri, Mohammed H. Geesi, E. Anouar, O. Ouerghi, A. Alabbas, Manal A. Alossaimi, Ali Altharawi, Oussama Dehbi, & Safar M. Alqahtani, 2021).

Mechanism of Action

Future Directions

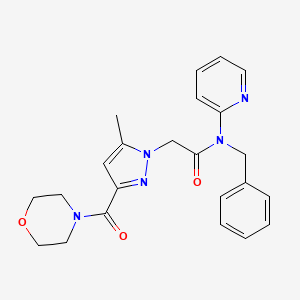

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O4S/c1-3-21-4-8-23(9-5-21)31-28(35)20-39-30-32-27-13-10-24(33-14-16-38-17-15-33)18-26(27)29(36)34(30)19-22-6-11-25(37-2)12-7-22/h4-13,18H,3,14-17,19-20H2,1-2H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIITZZRZMNSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2580017.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2580024.png)

![6-acetyl-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580026.png)

![3-[(4-bromophenyl)methyl]-3-methylazetidine hydrochloride](/img/structure/B2580029.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2580030.png)

![4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B2580031.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2580032.png)

![4-(oxan-4-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2580035.png)